
(R)-Boc-4-amino-5-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Boc-4-amino-5-methylhexanoic acid, commonly referred to as Boc-AMH, is an amino acid derivative that has been used in a variety of scientific applications. It is an important building block for organic and medicinal chemists, as it can be used to synthesize a wide range of compounds. Boc-AMH can be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of small molecules and other compounds. It is a versatile building block, and its use in the laboratory is increasing.
Aplicaciones Científicas De Investigación
Boc-AMH is used in a variety of scientific research applications. It is used in peptide synthesis, as it can be used to synthesize a wide range of peptides and peptidomimetics. It is also used in the synthesis of small molecules and other compounds. Boc-AMH can be used in the synthesis of peptides and peptidomimetics that can be used in drug discovery and development. It is also used in the synthesis of compounds that can be used in the study of enzyme inhibitors, enzyme activators, and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of Boc-AMH is not fully understood. It is believed that the amino acid derivative is able to interact with a variety of proteins, enzymes, and other biological molecules. This interaction can lead to changes in the structure and function of these molecules, which can affect their activity. Boc-AMH can also interact with other molecules, such as small molecules and other compounds, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of Boc-AMH are not fully understood. However, it is believed that Boc-AMH can interact with a variety of proteins, enzymes, and other biological molecules, leading to changes in their structure and function. These changes can affect the activity of these molecules, leading to changes in the biochemical and physiological processes of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-AMH has a number of advantages and limitations when used in laboratory experiments. The most significant advantage of Boc-AMH is its versatility. It can be used in the synthesis of a wide range of compounds, including peptides and peptidomimetics, small molecules, and other compounds. Additionally, Boc-AMH is relatively easy to synthesize, and it is available commercially in a variety of forms. However, there are some limitations to the use of Boc-AMH in laboratory experiments. It is a relatively expensive compound, and it can be toxic if not handled properly. Additionally, it is a relatively unstable compound, and its use in the laboratory must be carefully monitored.
Direcciones Futuras
The future of Boc-AMH is promising. There are a number of potential applications for the compound, including its use in the synthesis of peptides and peptidomimetics, small molecules, and other compounds. Additionally, it could be used in the study of enzyme inhibitors, enzyme activators, and other bioactive molecules. Furthermore, Boc-AMH could be used in the development of new drugs and drug delivery systems. Finally, Boc-AMH could be used in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
Boc-AMH can be synthesized using a variety of methods. The most common method involves the reaction of 4-aminobutanoic acid with isobutyl chloroformate, followed by treatment with a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane. The reaction yields the desired product, Boc-AMH, in good yields. Other methods of synthesis include the reaction of 4-aminobutanoic acid with isobutyl chloroformate and sodium hydroxide, or the reaction of 4-aminobutanoic acid with isobutyl chloroformate and sodium bicarbonate.
Propiedades
IUPAC Name |
(4R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)9(6-7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFIBOHQJUSMKX-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Boc-4-amino-5-methylhexanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


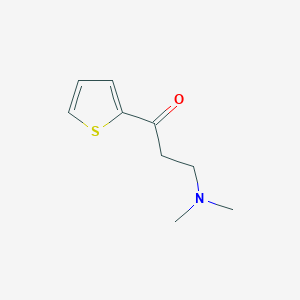

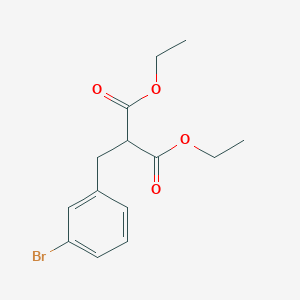
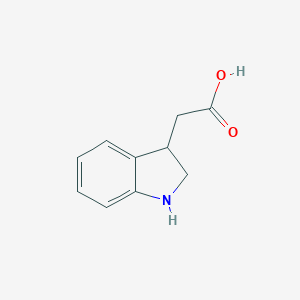
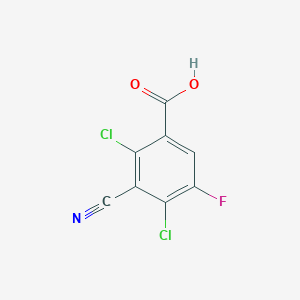
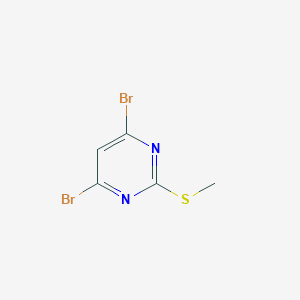
![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)
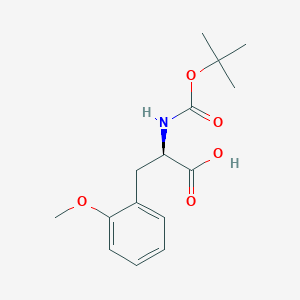
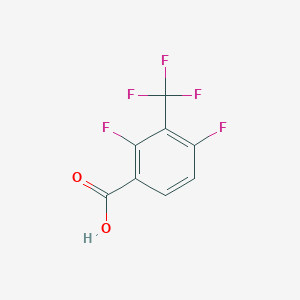
![7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one](/img/structure/B175559.png)
![3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B175560.png)

![1-[4-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B175573.png)